molecular formula C12H11NS B087249 Ethanethioamide, N-1-naphthalenyl- CAS No. 10319-80-9

Ethanethioamide, N-1-naphthalenyl-

Cat. No.: B087249
CAS No.: 10319-80-9
M. Wt: 201.29 g/mol
InChI Key: VCHHDIBIIGAJQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanethioamide, N-1-naphthalenyl- is a useful research compound. Its molecular formula is C12H11NS and its molecular weight is 201.29 g/mol. The purity is usually 95%.
The exact mass of the compound Ethanethioamide, N-1-naphthalenyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethanethioamide, N-1-naphthalenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanethioamide, N-1-naphthalenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethanethioamide, N-1-naphthalenyl- (C12_{12}H11_{11}NS) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.

Chemical Structure and Synthesis

Ethanethioamide, N-1-naphthalenyl- features a naphthalene ring substituted with an ethanethioamide group. The compound can be synthesized through various methods, including regioselective reactions involving α-oxothioamides and α-bromoketones. Recent studies have demonstrated efficient synthesis routes that yield high purity and yield of the compound, which is crucial for further biological evaluations .

Biological Activity Overview

The biological activity of Ethanethioamide, N-1-naphthalenyl- has been investigated in several contexts:

  • Antimicrobial Activity : Initial studies suggest that compounds similar to Ethanethioamide exhibit antimicrobial properties against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Antiparasitic Effects : Research indicates that derivatives of ethanethioamide can inhibit the growth of protozoan parasites such as Trypanosoma brucei, which causes African sleeping sickness. Inhibition of trypanothione synthetase (TryS), an enzyme critical for parasite survival, has been identified as a potential target for these compounds .
  • Cytotoxicity : Various studies have assessed the cytotoxic effects of ethanethioamide on different cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been noted, suggesting its potential as an anticancer agent.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusInhibition of growth
AntiparasiticTrypanosoma bruceiInhibition of TryS
CytotoxicityHeLa CellsInduction of apoptosis

The mechanisms through which Ethanethioamide exerts its biological effects are multifaceted:

  • Inhibition of Enzymatic Pathways : The compound has been shown to inhibit key enzymes involved in metabolic pathways in both bacteria and parasites. For example, its action on trypanothione synthetase disrupts essential thiol metabolism in T. brucei.
  • Cellular Uptake and Distribution : Studies indicate that the lipophilicity of ethanethioamide facilitates its uptake into cells, enhancing its bioavailability and efficacy against target organisms .

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Preliminary toxicity studies suggest that the compound exhibits low toxicity at therapeutic doses; however, comprehensive toxicological evaluations are necessary to establish safety profiles for clinical applications.

Properties

IUPAC Name

N-naphthalen-1-ylethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NS/c1-9(14)13-12-8-4-6-10-5-2-3-7-11(10)12/h2-8H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCHHDIBIIGAJQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=S)NC1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8065034
Record name Ethanethioamide, N-1-naphthalenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8065034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10319-80-9
Record name N-1-Naphthalenylethanethioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10319-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanethioamide, N-1-naphthalenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010319809
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanethioamide, N-1-naphthalenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanethioamide, N-1-naphthalenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8065034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(1-naphthyl)thioacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.626
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-THIOACETAMIDONAPHTHALENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NRU64B73B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.